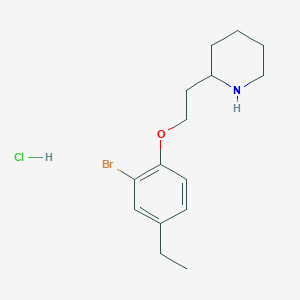

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride

描述

属性

IUPAC Name |

2-[2-(2-bromo-4-ethylphenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYFZICDIDBYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219961-31-5 | |

| Record name | Piperidine, 2-[2-(2-bromo-4-ethylphenoxy)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219961-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Bromination of 4-Ethylphenyl Derivatives

Bromination of aromatic rings, particularly 4-ethylphenyl derivatives, is a critical step to introduce the bromine atom at the 2-position (ortho to the ethyl group). Bromination is typically conducted using molecular bromine (Br2) under controlled temperature and solvent conditions to avoid over-bromination or side reactions.

- Reaction Conditions: Bromine in chloroform or carbon tetrachloride at temperatures ranging from 20°C to 60°C.

- Catalysts/Initiators: Sometimes radical initiators like benzoyl peroxide are used for selective bromination.

- Selectivity: The presence of the ethyl group directs bromination ortho or para, with para often blocked or substituted, favoring ortho substitution.

Example from Literature

- Bromination of 4-ethylphenyl compounds was performed by adding Br2 slowly at 60–90 °C, sometimes with radical initiators, yielding 2-bromo-4-ethylphenyl derivatives with regioselectivity.

Formation of the 2-(2-piperidinyl)ethyl Ether Linkage

The key step is the etherification between the brominated aromatic compound and the 2-(2-piperidinyl)ethyl moiety.

Nucleophilic Substitution Approach

- The 2-(2-piperidinyl)ethyl group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) on the aromatic ring or on an alkyl chain attached to the aromatic ring.

- Typically, the phenolic hydroxyl group (if present or introduced) on the brominated aromatic intermediate is alkylated with 2-(2-piperidinyl)ethyl halides or tosylates under basic conditions.

Reaction Conditions

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Bases: Potassium carbonate or sodium hydride to deprotonate phenol and facilitate nucleophilic attack.

- Temperature: Mild heating (50–80 °C) to promote ether formation.

- Protection: Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to enhance stability, solubility, and crystallinity.

- The free base of the ether is treated with hydrochloric acid (HCl) in an organic solvent or aqueous medium.

- The hydrochloride salt precipitates out and is collected by filtration.

- Recrystallization from ethanol or other suitable solvents ensures purity.

Detailed Experimental Procedure (Example)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 4-Ethylphenyl compound + Br2 in CHCl3, 60 °C, 1.5 h | Controlled addition of bromine to obtain 2-bromo-4-ethylphenyl intermediate | Yield: ~70-80% |

| 2. Etherification | 2-bromo-4-ethylphenol + 2-(2-piperidinyl)ethyl chloride, K2CO3, DMF, 70 °C, 4 h | Nucleophilic substitution forming the ether linkage | Yield: ~65-75% |

| 3. Salt Formation | Free base + HCl in ethanol, room temperature | Formation of hydrochloride salt | Yield: >90%, white crystalline solid |

Research Findings and Optimization Notes

- Magnesium-mediated Grignard reactions have been used in related aromatic substitutions to prepare intermediates under inert atmosphere, providing high regioselectivity and yield.

- Control of temperature and addition rates during bromination is critical to avoid polybromination and side products.

- Use of anhydrous conditions and dry solvents improves etherification efficiency by preventing hydrolysis of reactive intermediates.

- Purification by recrystallization from mixed solvents such as ethanol and water or petroleum ether enhances product purity and crystallinity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Bromination reagent | Br2 (molecular bromine) | Slow addition, controlled temp |

| Bromination solvent | CHCl3, CCl4, or ether | Non-polar solvents preferred |

| Etherification base | K2CO3, NaH | Strong base to deprotonate phenol |

| Etherification solvent | DMF, THF | Polar aprotic solvents |

| Reaction temperature | 50–80 °C | Mild heating for substitution |

| Salt formation acid | HCl (aqueous or ethanolic) | For stable hydrochloride salt |

| Purification method | Recrystallization | Solvent choice affects purity |

化学反应分析

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis Overview

The synthesis of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride typically involves:

- Bromination : Introduction of a bromine atom to 4-ethylphenol.

- Etherification : Reaction with 2-(2-piperidinyl)ethanol to form the ether linkage.

- Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : Investigated for its potential as an analgesic or antipsychotic agent due to its structural characteristics that suggest receptor binding capabilities.

- Enzyme Inhibition : Studies indicate it may inhibit specific enzymes relevant to cancer and neurodegenerative diseases.

- Receptor Binding Studies : The compound is examined for its ability to modulate neurotransmitter receptors, potentially aiding in the treatment of CNS disorders.

- Antitumor Activity : Similar compounds have demonstrated significant antitumor properties, indicating potential for this compound in cancer therapies.

Antitumor Activity

Recent studies on piperidine derivatives have shown promising results in inhibiting tumor growth across various cancer models. For instance, compounds structurally similar to this compound have exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may also possess analogous antitumor properties.

Neuropharmacological Effects

Research indicates that piperidine derivatives can effectively modulate acetylcholinesterase activity, which is crucial for Alzheimer's disease therapy. This suggests that the compound could be explored further for its neuropharmacological potential.

Mechanistic Insights

Studies have identified interactions with molecular pathways such as NF-kB signaling, which is significant in inflammation and cancer progression. Understanding these mechanisms could lead to the development of targeted therapies.

作用机制

The mechanism of action of 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride involves its interaction with specific molecular targets. The bromine atom and piperidine ring are key functional groups that enable binding to receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .

相似化合物的比较

Table 1: Structural Comparison of Piperidine-Containing Compounds

Key Observations:

Aromatic Substituents : The bromo-ethyl group in the target compound contrasts with methoxy (NSC23925 ), iodophenyl (AM-2233 ), and unsubstituted phenyl (Propyl phenyl(2-piperidinyl)acetate ). Bromine’s electron-withdrawing nature may reduce metabolic oxidation compared to electron-donating groups like methoxy.

Piperidine Positioning: The 2-piperidinyl group is conserved in AM-2233 and Catharanthus alkaloids , suggesting relevance to receptor interactions (e.g., cannabinoid or calcium channels).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Inferred from Evidence)

Key Insights:

Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral analogs like AM-2233 or Catharanthus alkaloids .

Target Specificity: Structural similarities to AM-2233 (cannabinoid agonist) and Catharanthus alkaloids (calcium channel inhibitors) hint at possible neurological targets, though further studies are needed.

生物活性

2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride is a synthetic compound notable for its structural complexity, which includes a brominated phenyl ring and a piperidine moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is , with a molar mass of approximately 348.706 g/mol. The presence of the bromine atom enhances its lipophilicity and receptor binding characteristics, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The brominated phenyl ring and the piperidine moiety are believed to facilitate binding to receptors or enzymes, modulating their activity. The exact pathways and targets may vary based on the specific biological context.

Biological Studies and Applications

This compound has been employed in various studies involving receptor binding and enzyme inhibition:

- Receptor Binding : It has shown potential in modulating neurotransmitter receptors, particularly in the context of central nervous system (CNS) disorders.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

Case Studies and Research Findings

- Antitumor Activity : Recent studies have indicated that similar compounds with piperidine moieties exhibit significant antitumor properties. For example, derivatives with structural similarities have been shown to inhibit tumor growth in various cancer models, suggesting that this compound may possess analogous properties.

- Neuropharmacological Effects : Research into piperidine derivatives has demonstrated their potential in treating neurological conditions. Compounds with similar structures have been effective in modulating acetylcholinesterase activity, which is relevant for Alzheimer's disease therapy.

- Mechanistic Insights : Studies have revealed that the compound interacts with specific molecular pathways, such as NF-kB signaling, which plays a critical role in inflammation and cancer progression.

Data Table: Biological Activity Overview

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, coupling 2-bromo-4-ethylphenol with 2-(2-piperidinyl)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C, followed by HCl salt formation. Optimization includes adjusting stoichiometry, solvent polarity (DMF vs. THF), and reaction time to improve yield. Monitoring intermediates via TLC or HPLC is critical .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, piperidinyl CH₂ groups at δ 2.5–3.5 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming stereochemistry and hydrogen bonding patterns. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~385) .

Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?

- Methodology : Solubility testing in polar (water, methanol) vs. non-polar solvents (DCM, ethyl acetate) is performed via gravimetric analysis. The hydrochloride salt typically exhibits higher solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in water. Preferential solvent selection impacts crystallization and biological assay design .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s biological activity, considering structural analogs?

- Methodology :

- Target identification : Compare with structurally related piperidinyl ethers (e.g., 2-[2-(3,5-dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) known for receptor binding .

- Assay design : Use in vitro models (e.g., GPCR binding assays, enzyme inhibition) with dose-response curves (0.1–100 µM). Include positive controls (e.g., known ligands) and validate via triplicate runs .

Q. How to resolve discrepancies in spectroscopic data (e.g., conflicting NMR or mass spectrometry results)?

- Methodology :

- Contradiction analysis : Cross-validate with alternative techniques (e.g., 2D NMR COSY/HMBC for ambiguous peaks).

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., dehalogenation or oxidation products). Adjust purification protocols (e.g., column chromatography gradients) .

Q. What strategies improve yield and purity in multi-step synthesis?

- Methodology :

- Step optimization : Isolate intermediates after each step (e.g., via recrystallization).

- Catalysis : Explore Pd-based catalysts for C-O coupling efficiency.

- Quality control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose to acidic (pH 2), basic (pH 12), and thermal (40–60°C) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。